Swain–Scott Substrate Constant (s-Value) and Mutational Spectrum Width: MMS vs. EMS, MNU, ENU
MMS possesses the highest Swain–Scott substrate constant (s = 0.83–0.88) among commonly used alkylating agents and produces the widest array of mutational types at the URA3 locus in Saccharomyces cerevisiae. In a direct head-to-head comparison sequencing 125 forward mutations per agent, MMS (s = 0.83) generated a broad spectrum including G·C→A·T transitions, A·T→T·A transversions, and other substitution classes, whereas the mutational spectra of EMS (s = 0.67), MNU (s = 0.42), and ENU (s = 0.26) became progressively restricted to G·C→A·T transitions and A·T→T·A transversions as the s-value decreased [1]. This wider mutational spectrum is mechanistically linked to MMS's higher ratio of N7-alkylguanine to O⁶-alkylguanine, a direct consequence of its stronger SN2 character [1].
| Evidence Dimension | Mutational spectrum diversity (number and breadth of substitution types observed) |
|---|---|
| Target Compound Data | MMS (s = 0.83): widest array of mutational types observed among all four agents tested |
| Comparator Or Baseline | EMS (s = 0.67); MNU (s = 0.42); ENU (s = 0.26). As s-values decreased, mutation types became more restricted to G·C→A·T transitions and A·T→T·A transversions. |
| Quantified Difference | Qualitative divergence: MMS yields the broadest mutation spectrum; lower s-value agents produce progressively narrower spectra. Quantitatively, all five mutation hotspots identified for the four agents were G·C→A·T transitions, with ENU and EMS sharing two additional hotspots, MNU having two distinct hotspots, and MMS covering the widest array of non-hotspot mutations. |
| Conditions | S. cerevisiae logarithmic phase cells; URA3 forward mutation assay; mutants selected by 5-fluoroorotic acid resistance; DNA sequenced by dideoxy chain termination. 125 forward mutations sequenced per agent. |
Why This Matters
For genetic toxicology and mutagenesis research, MMS is the preferred positive control when a broad, unbiased mutational spectrum is required, as it more comprehensively samples the mutational target space than EMS, MNU, or ENU.
- [1] Lee GS, Blonsky KS, Van On DL, Savage EA, Morgan AR, von Borstel RC. Base alterations in yeast induced by alkylating agents with differing Swain-Scott substrate constants. J Mol Biol. 1992;223(3):617-626. doi:10.1016/0022-2836(92)90977-R. View Source
